![molecular formula C22H19ClN2O3 B3746645 6-chloro-N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3746645.png)
6-chloro-N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide
Overview
Description
6-chloro-N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide, also known as Cpd22, is a synthetic compound that has been extensively studied for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 6-chloro-N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth, inflammation, and viral replication. 6-chloro-N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is known to be involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
6-chloro-N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of viruses. 6-chloro-N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 6-chloro-N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. This makes it easier to conduct experiments and to obtain consistent results. However, one limitation of using 6-chloro-N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways or enzymes.
Future Directions
There are several future directions for research on 6-chloro-N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide. One area of research is to further investigate its mechanism of action and to identify the specific enzymes and signaling pathways that it targets. Another area of research is to explore its potential as a therapeutic agent for the treatment of cancer, inflammation, and viral infections. Additionally, future research could focus on optimizing the synthesis method of 6-chloro-N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide to improve its purity and yield.
Scientific Research Applications
6-chloro-N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties. 6-chloro-N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of viruses.
properties
IUPAC Name |
6-chloro-N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-oxochromene-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O3/c1-12-4-3-5-17-16(13(2)25-20(12)17)8-9-24-21(26)18-11-14-10-15(23)6-7-19(14)28-22(18)27/h3-7,10-11,25H,8-9H2,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PULOOTRZXOKCHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(N2)C)CCNC(=O)C3=CC4=C(C=CC(=C4)Cl)OC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.